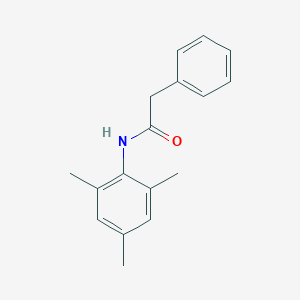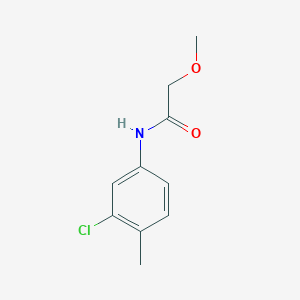
N-mesityl-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-mesityl-2-phenylacetamide is an organic compound characterized by its unique structure, which includes a phenyl group and a trimethylphenyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-phenylacetamide typically involves the reaction of 2,4,6-trimethylaniline with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-mesityl-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
N-mesityl-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-mesityl-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4,6-trimethylphenyl)acetamide
- N-(2,4,6-trimethylphenyl)-2-chloroacetamide
- N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide
- N-(2,4,6-trimethylphenyl)-2,2,2-trichloroacetamide
Uniqueness
N-mesityl-2-phenylacetamide is unique due to the presence of both phenyl and trimethylphenyl groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C17H19NO |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
2-phenyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO/c1-12-9-13(2)17(14(3)10-12)18-16(19)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,18,19) |
Clave InChI |
OSCOIYHGLWJKME-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CC=C2)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B311079.png)
![Methyl 4-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B311084.png)
![Ethyl 3-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B311087.png)








![3-methoxy-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B311103.png)
